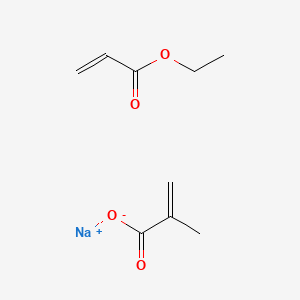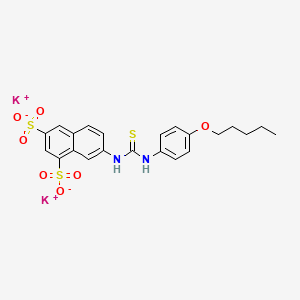
1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene core substituted with sulfonic acid groups and a thioureido group attached to a pentyloxyphenyl moiety. The dipotassium salt form enhances its solubility and stability, making it suitable for various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt involves multiple steps:
Naphthalene Sulfonation: The initial step involves the sulfonation of naphthalene to introduce sulfonic acid groups at the 1 and 3 positions. This is typically achieved using concentrated sulfuric acid under controlled temperature conditions.
Thioureido Group Introduction: The next step involves the introduction of the thioureido group. This is done by reacting the sulfonated naphthalene with thiourea in the presence of a suitable catalyst.
Pentyloxyphenyl Substitution: The final step involves the substitution of the thioureido group with a pentyloxyphenyl moiety. This is achieved through a nucleophilic substitution reaction using pentyloxyphenyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for controlled sulfonation and thioureido group introduction.
Continuous Flow Reactors: Employing continuous flow reactors for the substitution reaction to ensure consistent product quality and yield.
Purification: The final product is purified using crystallization and filtration techniques to obtain the dipotassium salt form.
化学反应分析
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioureido group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonic acid groups, converting them to sulfinic acids or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pentyloxyphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alkoxides are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinic acids and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting specific functional groups.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
作用机制
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt involves:
Molecular Targets: The compound interacts with specific proteins and enzymes, modulating their activities.
Pathways Involved: It can influence signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 7-Hydroxy-1,3-naphthalenedisulfonic acid dipotassium salt
- 1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-(3-(p-(pentyloxy)phenyl)-2-thioureido)-, dipotassium salt stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thioureido group and pentyloxyphenyl moiety provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
属性
CAS 编号 |
37556-93-7 |
|---|---|
分子式 |
C22H22K2N2O7S3 |
分子量 |
600.8 g/mol |
IUPAC 名称 |
dipotassium;7-[(4-pentoxyphenyl)carbamothioylamino]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C22H24N2O7S3.2K/c1-2-3-4-11-31-18-9-7-16(8-10-18)23-22(32)24-17-6-5-15-12-19(33(25,26)27)14-21(20(15)13-17)34(28,29)30;;/h5-10,12-14H,2-4,11H2,1H3,(H2,23,24,32)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI 键 |
ZEGBJYWCZWQJST-UHFFFAOYSA-L |
规范 SMILES |
CCCCCOC1=CC=C(C=C1)NC(=S)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


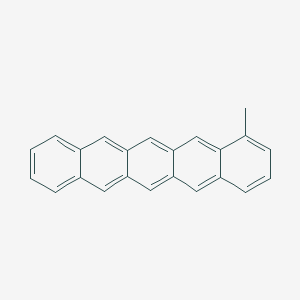
![7-(2-Chlorophenyl)-5-methylbenzo[c]acridine](/img/structure/B14659733.png)
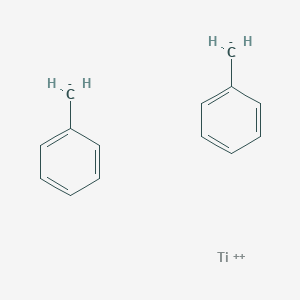
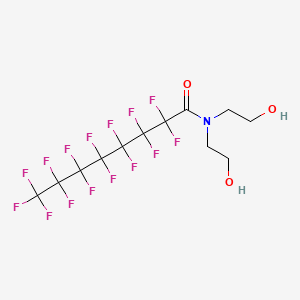
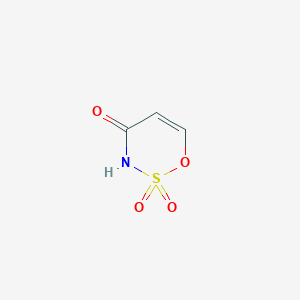

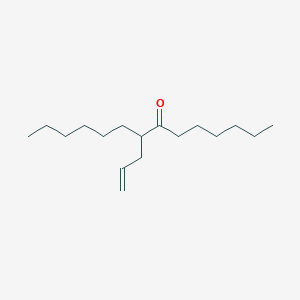
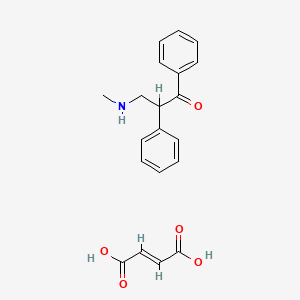



plumbane](/img/structure/B14659800.png)

